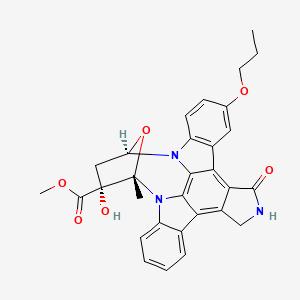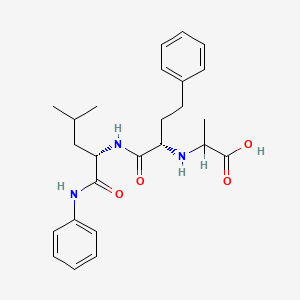
Cepe-gly-leu-PA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cepe-gly-leu-PA is a complex organic compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cepe-gly-leu-PA typically involves the stepwise assembly of amino acids using peptide coupling reagents. Common methods include:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Solution-phase synthesis: This method involves the coupling of amino acids in solution, often using carbodiimide reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers for SPPS, allowing for high-throughput and scalable synthesis. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Cepe-gly-leu-PA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfur-containing amino acids can lead to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in protein-protein interactions and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Cepe-gly-leu-PA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Carboxy-ethyl)-alpha-(2-phenyl-ethyl)glycine-leucine
- N-phenylamide derivatives
Uniqueness
Cepe-gly-leu-PA is unique due to its specific combination of amino acids and functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
154096-58-9 |
|---|---|
Molekularformel |
C25H33N3O4 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-[[(2S)-1-[[(2S)-1-anilino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C25H33N3O4/c1-17(2)16-22(24(30)27-20-12-8-5-9-13-20)28-23(29)21(26-18(3)25(31)32)15-14-19-10-6-4-7-11-19/h4-13,17-18,21-22,26H,14-16H2,1-3H3,(H,27,30)(H,28,29)(H,31,32)/t18?,21-,22-/m0/s1 |
InChI-Schlüssel |
IEDGXRXVOXOMIW-ZPWCZAOQSA-N |
SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(CCC2=CC=CC=C2)NC(C)C(=O)O |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](CCC2=CC=CC=C2)NC(C)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(CCC2=CC=CC=C2)NC(C)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CEPE-Gly-Leu-PA L 696418 L-696,418 L696,418 N-(1-carboxy-ethyl)-alpha-(2-phenyl-ethyl)glycine-leucine, N-phenylamide N-(1-carboxyethyl)-alpha-(2-phenylethyl)glycyl-leucine, N-phenylamide N-(1-carboxyethyl)-alpha-(2-phenylethyl)glycyl-leucine, N-phenylamide, (D,D,S)-isomer N-(1-carboxyethyl)-alpha-(2-phenylethyl)glycyl-leucine, N-phenylamide, (L,L,R)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B1673841.png)

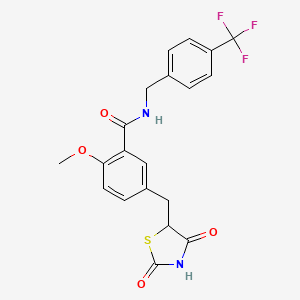

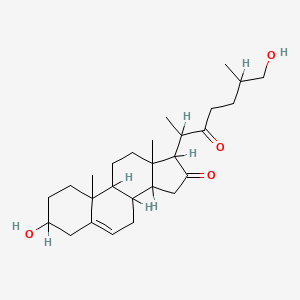
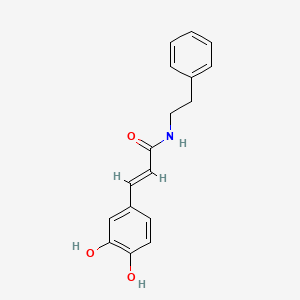




![methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673860.png)
